![molecular formula C15H20N4O B1401062 C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine CAS No. 1361111-68-3](/img/structure/B1401062.png)
C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine
Overview
Description
C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine is a useful research compound. Its molecular formula is C15H20N4O and its molecular weight is 272.35 g/mol. The purity is usually 95%.
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Biological Activity
C-{4-[5-(6-Methyl-pyridin-3-yl)-[1,3,4]oxadiazol-2-yl]-cyclohexyl}-methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 284.35 g/mol. The compound features a cyclohexyl group and a pyridine derivative, which contribute to its lipophilicity and potential bioactivity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymes : The oxadiazole moiety is known for its ability to inhibit specific enzymes, potentially affecting metabolic pathways in cells.
- Receptor Modulation : The presence of the pyridine ring suggests possible interactions with neuroreceptors or other protein targets involved in signaling pathways.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For example, compounds with similar structures have shown activity against Mycobacterium tuberculosis (Mtb), with some derivatives achieving minimal inhibitory concentrations (MIC) as low as 0.045 µg/mL against resistant strains of Mtb . This suggests that this compound may possess similar antimicrobial efficacy.
Anticancer Potential
Compounds containing oxadiazole rings have been investigated for their anticancer properties. In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation effectively. For instance, anticancer assays showed varying degrees of activity against human chronic myelogenous leukemia cell lines, indicating the potential for further development in cancer therapeutics .
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activities of oxadiazole derivatives:
- Study on Antitubercular Activity : A study evaluated the antitubercular activity of oxadiazole derivatives against Mtb strains. It was found that certain compounds exhibited excellent metabolic stability and bioavailability, with T1/2 values around 1.63 hours .
- Anticancer Activity Assessment : In a recent study, various oxadiazole derivatives were synthesized and screened for anticancer activity against different cancer cell lines. The results indicated that modifications on the oxadiazole ring significantly influenced their anticancer potency .
Summary Table of Biological Activities
Properties
IUPAC Name |
[4-[5-(6-methylpyridin-3-yl)-1,3,4-oxadiazol-2-yl]cyclohexyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-10-2-5-13(9-17-10)15-19-18-14(20-15)12-6-3-11(8-16)4-7-12/h2,5,9,11-12H,3-4,6-8,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFNUOBRMISUAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NN=C(O2)C3CCC(CC3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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